molecular formula C15H21BF2O3S B14033056 2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14033056
M. Wt: 330.2 g/mol
InChI Key: DQGCGXHHAVEOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of ethoxy, difluoro, and methylthio substituents on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding phenylboronic acid with a suitable boron reagent. One common method is the reaction of 2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)boronic acid with pinacol in the presence of a dehydrating agent to form the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products Formed

Scientific Research Applications

2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the catalyst, facilitating the transfer of the boron moiety to the coupling partner. This process is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)boronic acid: Similar structure but lacks the dioxaborolane moiety.

    2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)methanol: Contains a hydroxyl group instead of the boronic ester.

Uniqueness

2-(2-Ethoxy-3,4-difluoro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of ethoxy, difluoro, and methylthio substituents, which can influence its reactivity and applications in organic synthesis. The presence of the dioxaborolane moiety also enhances its stability and reactivity in cross-coupling reactions .

Properties

Molecular Formula

C15H21BF2O3S

Molecular Weight

330.2 g/mol

IUPAC Name

2-(2-ethoxy-3,4-difluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BF2O3S/c1-7-19-13-9(8-10(22-6)11(17)12(13)18)16-20-14(2,3)15(4,5)21-16/h8H,7H2,1-6H3

InChI Key

DQGCGXHHAVEOLJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2OCC)F)F)SC

Origin of Product

United States

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